7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine is a chemical compound with the molecular formula C5H3BrClN5 and a molecular weight of 248.468 g/mol . This compound is part of the imidazo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with bromine under controlled conditions . The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the original compound .
Scientific Research Applications
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a tool compound in the study of biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound is structurally similar and shares some of the same applications in medicinal chemistry and materials science.
7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine: Another closely related compound with similar chemical properties and applications.
Uniqueness
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C5H3BrClN5 |
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Molecular Weight |
248.47 g/mol |
IUPAC Name |
7-bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C5H3BrClN5/c6-2-1-9-4-3(8)10-5(7)11-12(2)4/h1H,(H2,8,10,11) |
InChI Key |
RBNQTSHDCTWZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=N1)C(=NC(=N2)Cl)N)Br |
Origin of Product |
United States |
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